molecular formula C12H14O5 B078654 Butyl 4-Carboxyphenyl Carbonate CAS No. 14180-12-2

Butyl 4-Carboxyphenyl Carbonate

Cat. No. B078654
CAS RN: 14180-12-2
M. Wt: 238.24 g/mol
InChI Key: GNBKEARJFHTJMV-UHFFFAOYSA-N
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Patent
US06562259B1

Procedure details

On the other hand, 15 ml of carbon tetrachloride (solvent) and 3 ml of thionyl chloride were added to 2.16 g (0.0158 mol) of 4-n-butoxycarbonyloxy benzoic acid, and the mixture was heated and refluxed. After sufficiently reacting them, excess thionyl chloride and carbon tetrachloride (solvent) were distilled off under reduced pressure to obtain 4-butoxycarbonyloxy benzoic acid chloride (one having Formula 7 wherein R2 is a n-butyl group).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
2.16 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH2:5]([O:9][C:10]([O:12][C:13]1[CH:21]=[CH:20][C:16]([C:17](O)=[O:18])=[CH:15][CH:14]=1)=[O:11])[CH2:6][CH2:7][CH3:8]>C(Cl)(Cl)(Cl)Cl>[CH2:5]([O:9][C:10]([O:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([Cl:3])=[O:18])=[CH:15][CH:14]=1)=[O:11])[CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2.16 g
Type
reactant
Smiles
C(CCC)OC(=O)OC1=CC=C(C(=O)O)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
DISTILLATION
Type
DISTILLATION
Details
were distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(=O)OC1=CC=C(C(=O)Cl)C=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.